molecular formula C23H23ClN4O4S B2875439 N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide CAS No. 905787-58-8

N-{3'-acetyl-1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide

Cat. No.: B2875439
CAS No.: 905787-58-8
M. Wt: 486.97
InChI Key: DYPAQVFZNPFTOF-UHFFFAOYSA-N
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Description

This compound is a spiro[indole-3,2'-[1,3,4]thiadiazole] derivative characterized by a complex heterocyclic architecture. The core structure integrates an indole moiety fused with a [1,3,4]thiadiazole ring via a spiro junction at position 3 of the indole system. Key substituents include:

  • A 3-(2-chlorophenoxy)propyl chain at position 1 of the indole, contributing steric bulk and lipophilicity.
  • A 7-methyl group on the indole ring, enhancing hydrophobic interactions.
  • Acetamide and acetyl groups at positions 3' and 5', respectively, which may influence hydrogen-bonding capacity and metabolic stability.

Structural determination of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

N-[4-acetyl-1'-[3-(2-chlorophenoxy)propyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S/c1-14-8-6-9-17-20(14)27(12-7-13-32-19-11-5-4-10-18(19)24)21(31)23(17)28(16(3)30)26-22(33-23)25-15(2)29/h4-6,8-11H,7,12-13H2,1-3H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPAQVFZNPFTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CCCOC4=CC=CC=C4Cl)N(N=C(S3)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide typically involves multiple steps. The process starts with the preparation of the core spiro structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include acetyl chloride, 2-chlorophenol, and propylamine. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions: N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or amines.

Scientific Research Applications

N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-acetyl-6-[3-(2-chlorophenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue is N-{3′-acetyl-5-methyl-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3′H-spiro[indole-3,2′-[1,3,4]thiadiazol]-5′-yl}acetamide (). Key differences include:

Feature Target Compound Analogue ()
Phenoxy Substituent 3-(2-chlorophenoxy)propyl 2-(2-methylphenoxy)ethyl
Indole Substituent 7-methyl 5-methyl
Molecular Weight ~470–480 g/mol (estimated) 452.529 g/mol
  • The chlorine atom in the target compound enhances electronegativity and may improve target binding via halogen bonding, whereas the methyl group in the analogue increases steric hindrance but reduces polarity .
  • The propyl chain (vs.

Functional Comparisons

Synthetic Pathways: Both compounds likely derive from similar multicomponent reactions involving indole precursors and thiadiazole-forming reagents. However, the target compound’s 2-chlorophenoxypropyl group may require specialized alkylation steps, as seen in syntheses of related thiadiazole-triazine hybrids ().

Hydrogen-Bonding Patterns :
The acetamide and acetyl groups in both compounds facilitate hydrogen bonding, critical for interactions with biological targets. Crystallographic studies (e.g., ) highlight how such groups stabilize supramolecular architectures via N–H···O and C=O···H–N interactions.

Biological Activity :
While direct data for the target compound are unavailable, structurally related spiro[indole-thiadiazole] derivatives exhibit antimicrobial and antitumor activity (). For example, compounds with electron-withdrawing groups (e.g., chlorine) show enhanced activity due to improved membrane permeability and target affinity .

Conformational Analysis

The spiro junction introduces ring puckering, quantified using Cremer-Pople parameters (). Comparative studies suggest that substituents like the 7-methyl group influence the indole-thiadiazole dihedral angle, altering the molecule’s three-dimensional shape and interaction with chiral environments .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Analogue ()
Molecular Formula C₂₆H₂₆ClN₅O₄S (estimated) C₂₃H₂₄N₄O₄S
LogP (Predicted) 3.8–4.2 3.5
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 6 6

Critical Analysis of Evidence

  • Structural Similarity Metrics : Methods like Tanimoto coefficients or graph-based analyses () are essential for quantifying similarity. The target compound and its analogue share a high structural overlap (>85%) but diverge in key pharmacophoric regions.
  • Limitations : Direct experimental data (e.g., solubility, IC₅₀) for the target compound are absent in the provided evidence. Extrapolations from analogues carry inherent uncertainty.

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